Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors while showing much lower affinity for V1a, V2, and oxytocin receptors. SSR149415 acts as a full antagonist and effectively inhibits arginine vasopressin (AVP)-induced increases in intracellular calcium. In vivo studies have demonstrated its efficacy in inhibiting AVP-induced corticotropin release, AVP-potentiated corticotropin release, and stress-induced corticotropin elevation. Additionally, SSR149415 has shown anxiolytic-like activity in preclinical models. []
Rimonabant
Compound Description: Rimonabant is a potent and selective cannabinoid CB1 receptor antagonist. It was investigated for its potential in treating obesity but was withdrawn from the market due to adverse psychiatric effects. []
Relevance: While not structurally identical, Rimonabant serves as a reference point for designing novel CB1 receptor antagonists. The research paper discusses replacing the 5-(3-chloro-1-phenyl) substituent of Rimonabant with different heterocycles, like pyridinyl, to achieve improved CB1 receptor antagonists with lower lipophilicity and higher tPSA values. This strategy aims to reduce blood-brain barrier penetration and potentially mitigate the adverse effects associated with Rimonabant. This approach is relevant to the target compound, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, as it highlights the exploration of diverse heterocyclic moieties in drug design, particularly for targeting the CB1 receptor. []
Compound Description: This class of compounds represents a series of highly potent CB1 receptor antagonists. They are structurally related to Rimonabant, with a bioisosteric replacement of the aryl substituent on the pyrazole C-5 with a 5-halo-2-thienyl moiety. []
Relevance: The design of this class of compounds highlights the significance of incorporating a thienyl moiety in developing potent CB1 receptor antagonists. This finding is relevant to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, which also features a 2-thienyl group in its structure. Understanding the impact of the thienyl substitution on the activity of CB1 receptor antagonists could provide insights into the potential pharmacological profile of the target compound. []
Compound Description: This specific compound emerged as a promising candidate within the class of 5-(5-aryl-2-thienyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamides, showing a Rimonabant-like anti-obesity activity in a chronic treatment study using C57BL/6N Diet-Induced Obesity (DIO) mice. []
Relevance: This compound, with its potent anti-obesity activity, further underscores the potential of incorporating a thienyl moiety in the design of CB1 receptor antagonists. This finding is directly relevant to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, which also features a 2-thienyl group in its structure, suggesting that the target compound might possess interesting pharmacological properties, particularly related to obesity. []
Trimetrexate (TMQ) and Piritrexim (PTX)
Compound Description: Trimetrexate (TMQ) and Piritrexim (PTX) are antifolate drugs that inhibit dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis. They are used as anticancer and antimicrobial agents. []
Relevance: The paper discusses the synthesis and evaluation of 2,4-diamino-5-chloroquinazoline analogs as potential DHFR inhibitors. These analogs were inspired by the structures of TMQ and PTX, aiming to develop compounds with improved potency and selectivity against DHFR from different species, including Pneumocystis carinii, Toxoplasma gondii, and rat liver. While the target compound, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, is not a quinazoline derivative, the research on TMQ and PTX analogs highlights the exploration of structural modifications around established pharmacophores to enhance potency and selectivity, a concept applicable to drug discovery in various therapeutic areas. []
Compound Description: Compound 10 is a 2,4-diamino-5-chloroquinazoline derivative designed as a potential DHFR inhibitor. It showed potent inhibition of DHFR from Pneumocystis carinii and Toxoplasma gondii but did not exhibit significant selectivity over the rat liver enzyme. []
Relevance: Compound 10, while belonging to a different chemical class than N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, illustrates the importance of structure-activity relationship (SAR) studies in drug development. The research on this compound emphasizes how subtle modifications to the substituents on the quinazoline core can impact the potency and selectivity of DHFR inhibition. This concept of SAR exploration is universally applicable, and understanding the SAR of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide could be crucial for optimizing its biological activity. []
Compound Description: This compound is a 2,4-diamino-5-chloroquinazoline analog designed as a potential DHFR inhibitor. It demonstrated good selectivity for Toxoplasma gondii DHFR over the rat liver enzyme. []
Relevance: Although structurally different from N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, Compound 17 emphasizes the significance of achieving selectivity in drug design. Its improved selectivity for T. gondii DHFR over the rat liver enzyme showcases the importance of optimizing the interactions between the inhibitor and the target enzyme to minimize off-target effects. This principle of selectivity is crucial for the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thienyl)-4-quinolinecarboxamide as well, as it would be essential to ensure that it selectively interacts with its intended target while minimizing potential interactions with other biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.